N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide
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Overview
Description
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying cellular processes regulated by PI3K.
Medicine: It has potential as a therapeutic agent for diseases involving PI3K dysregulation, such as cancer.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects primarily by inhibiting PI3K. The thiazolo[5,4-b]pyridine core interacts with the kinase domain of PI3K, preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl, 4-Morpholinyl Substituted Thiazolo[5,4-b]Pyridine: Similar in structure but with different substituents.
2-Chloro-4-Fluorophenyl Sulfonamide: Another PI3K inhibitor with a different core structure
Uniqueness
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is unique due to its specific combination of the thiazolo[5,4-b]pyridine core and the phenylpentanamide group, which provides distinct binding properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C17H17N3OS/c1-2-3-9-15(21)19-13-7-4-6-12(11-13)16-20-14-8-5-10-18-17(14)22-16/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) |
InChI Key |
VXOCQLITOUEYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
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